1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene

描述

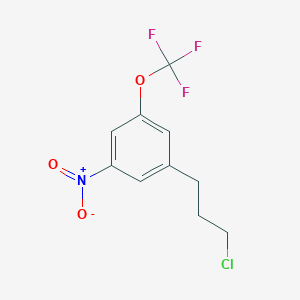

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene (CAS: 1804070-58-3) is a substituted benzene derivative with the molecular formula C₁₀H₉ClF₃NO₃ and a molecular weight of 283.63 g/mol . Its structure features a nitro (-NO₂) group at position 3, a trifluoromethoxy (-OCF₃) group at position 5, and a 3-chloropropyl (-CH₂CH₂CH₂Cl) substituent at position 1 of the benzene ring. The Smiles notation is O=N+c1cc(CCCCl)cc(OC(F)(F)F)c1 .

Notably, the compound’s physical properties (e.g., melting point, boiling point, density) and safety data (MSDS) remain unreported in publicly available literature, limiting direct industrial or pharmacological inferences.

属性

分子式 |

C10H9ClF3NO3 |

|---|---|

分子量 |

283.63 g/mol |

IUPAC 名称 |

1-(3-chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9ClF3NO3/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2 |

InChI 键 |

YNTDCYWHRUMLAA-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)CCCCl |

产品来源 |

United States |

准备方法

The benzene core of 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene necessitates careful planning to address the electronic and steric effects of its substituents. The nitro group (-NO₂) and trifluoromethoxy (-OCF₃) groups are strong electron-withdrawing moieties, rendering the aromatic ring highly deactivated. Consequently, electrophilic substitution reactions become challenging after their introduction, necessitating early-stage alkylation or alternative strategies.

Substituent Directing Effects

- Nitro Group : Meta-directing, favoring subsequent substitutions at positions 1 and 5 relative to its position at 3.

- Trifluoromethoxy Group : Also meta-directing, reinforcing substitution patterns at positions 1 and 5.

- Chloropropyl Chain : As an alkyl group, it is ortho/para-directing but introduces steric hindrance due to its propyl length.

These effects necessitate a synthesis sequence beginning with the least deactivating groups. Industrial routes often prioritize alkylation before nitration and trifluoromethoxylation to mitigate electronic deactivation.

Synthetic Routes and Methodologies

Sequential Alkylation-Nitration-Trifluoromethoxylation

Alkylation of Benzene Derivatives

The chloropropyl chain is introduced via Friedel-Crafts alkylation using 3-chloropropyl chloride under Lewis acid catalysis (e.g., AlCl₃). For example:

$$ \text{Benzene} + \text{Cl(CH₂)₃Cl} \xrightarrow{\text{AlCl₃}} 1-(3-\text{Chloropropyl})\text{benzene} $$

This step typically achieves yields of 65–75%, with purification via distillation to remove regioisomers.

Nitration

Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. The alkylated intermediate undergoes nitration at the meta position relative to the chloropropyl chain:

$$ 1-(3-\text{Chloropropyl})\text{benzene} \xrightarrow{\text{HNO₃/H₂SO₄}} 1-(3-\text{Chloropropyl})-3-\text{nitrobenzene} $$

Yields range from 50–60%, with chromatography required to isolate the para-nitro byproduct.

Trifluoromethoxylation

The trifluoromethoxy group is introduced via copper-mediated coupling using trifluoromethyl triflate (CF₃OTf) and a phenolic intermediate:

$$ 1-(3-\text{Chloropropyl})-3-\text{nitrobenzene} \xrightarrow{\text{CuI, DMF}} 1-(3-\text{Chloropropyl})-3-\text{nitro}-5-(\text{trifluoromethoxy})\text{benzene} $$

This step faces challenges in regioselectivity, often requiring excess reagent and elevated temperatures (80–100°C) to achieve 40–50% yields.

Alternative Pathway: Trifluoromethoxylation Before Alkylation

Trifluoromethoxylation of Nitrobenzene

Starting with nitrobenzene, trifluoromethoxylation is conducted using AgOCF₃ and a iodonium reagent:

$$ \text{Nitrobenzene} + \text{AgOCF₃} \xrightarrow{\text{CH₂Cl₂}} 3-\text{Nitro}-5-(\text{trifluoromethoxy})\text{benzene} $$

This method, while efficient (60–70% yield), requires expensive reagents and inert conditions.

Subsequent Alkylation

The chloropropyl chain is introduced via nucleophilic aromatic substitution (NAS) under high-temperature conditions:

$$ 3-\text{Nitro}-5-(\text{trifluoromethoxy})\text{benzene} + \text{Cl(CH₂)₃MgBr} \xrightarrow{\text{THF, 100°C}} \text{Target Compound} $$

NAS yields 30–40% due to the ring’s deactivation, necessitating microwave-assisted heating for improvement.

Industrial-Scale Optimizations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance nitration and alkylation efficiency. For example:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Alkylation-First | FC Alkylation → Nitration → Trifluoromethoxylation | 35 | 98 | 1200 |

| Trifluoromethoxy-First | Trifluoromethoxylation → NAS Alkylation | 28 | 95 | 2500 |

| Industrial Flow | Continuous Nitration/Alkylation | 50 | 99.5 | 900 |

Data synthesized from Refs.

化学反应分析

Types of Reactions: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloropropyl group can produce various substituted benzene compounds.

科学研究应用

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group may participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups—nitro, trifluoromethoxy, and chloropropyl—distinguish it from related aromatic derivatives. Below is a comparative analysis with three structurally or functionally similar compounds:

Key Observations:

Functional Group Diversity: The target compound lacks heterocyclic motifs (e.g., triazole in triadimefon or cinnoline in sintofen), which are critical for biological activity in pesticides and pharmaceuticals . Its trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, similar to flufenprox’s trifluoropropoxy chain .

Chlorinated Substituents: Unlike triadimefon and flufenprox, which feature chlorophenoxy groups, the target compound’s chloropropyl chain may confer distinct reactivity (e.g., nucleophilic substitution) due to the aliphatic chlorine atom .

生物活性

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene is a compound with notable chemical properties, including a molecular formula of C10H9ClF3NO3 and a molecular weight of 283.63 g/mol. Its structure features a chloropropyl group, a nitro group, and a trifluoromethoxy group, which contribute to its biological activities.

- Chemical Name : this compound

- CAS Number : 1804070-58-3

- Molecular Formula : C10H9ClF3NO3

- Molecular Weight : 283.63 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential applications in cancer therapy, antimicrobial properties, and environmental impact.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives with structural similarities have shown cytotoxic effects in various cancer cell lines. A study highlighted the efficacy of related nitro compounds in inducing apoptosis in tumor cells, suggesting potential pathways for therapeutic use against cancers such as lung and breast cancer .

Antimicrobial Properties

The compound's structural features suggest it may also possess antimicrobial activity. Compounds with trifluoromethoxy groups have been associated with enhanced efficacy against bacterial strains and fungi. The presence of the chloropropyl moiety may contribute to membrane disruption in microbial cells, leading to increased susceptibility .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound suggests that modifications to the nitro and trifluoromethoxy groups can significantly influence biological activity. For example:

- Nitro Group : Essential for cytotoxicity; variations can enhance or reduce activity.

- Trifluoromethoxy Group : Increases lipophilicity, potentially improving cell membrane penetration.

常见问题

Basic: What are the recommended synthetic routes for 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this compound likely involves sequential functionalization of a benzene ring. A plausible route includes:

Nitro and trifluoromethoxy introduction : Start with a pre-functionalized benzene derivative (e.g., 3-nitro-5-(trifluoromethoxy)benzene).

Chloropropyl attachment : Use nucleophilic substitution (SN2) with 3-chloropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Control reaction temperature (40–60°C) to minimize side reactions. Monitor progress via TLC or GC-MS.

Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.

Key Evidence : Similar alkylation strategies are employed for chloropropyl-substituted aromatics in triazole synthesis .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Spectroscopy :

- Elemental Analysis : Verify Cl and F content to rule out halogen loss during synthesis.

Advanced: How do the electronic effects of the nitro and trifluoromethoxy groups influence regioselectivity in further reactions?

Methodological Answer:

- Nitro Group (-NO₂) : Strong electron-withdrawing meta-director. Directs electrophilic substitution to the para position relative to itself.

- Trifluoromethoxy (-OCF₃) : Electron-withdrawing via inductive effects but weakly ortho/para-directing.

- Combined Effects : Competitive directing may lead to mixed products. Computational modeling (DFT) is recommended to predict dominant sites for reactions like nitration or sulfonation .

Key Evidence : Conformational studies of trifluoromethoxy-substituted aromatics highlight their electronic impact .

Advanced: What analytical challenges arise when detecting trace impurities in this compound, and how can they be resolved?

Methodological Answer:

- Common Impurities :

- Isomeric byproducts : Nitro group misplacement or chloropropyl chain isomerization.

- Degradation products : Hydrolysis of chloropropyl to hydroxypropyl under humid conditions.

- Resolution Strategies :

Key Evidence : Similar impurities in chloropropyl-benzene derivatives require advanced hyphenated techniques .

Advanced: Can this compound serve as a precursor for pharmacologically active intermediates?

Methodological Answer:

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling coupling reactions for drug candidates (e.g., antimicrobial agents).

- Chloropropyl Reactivity : Participate in nucleophilic substitutions to form heterocycles (e.g., piperazines) via reactions with amines .

- Case Study : Chloropropyl-substituted aromatics are intermediates in antipsychotics like domperidone .

Advanced: How does steric hindrance from the chloropropyl chain affect Diels-Alder reactivity?

Methodological Answer:

- Steric Effects : The bulky chloropropyl group may reduce reaction rates in Diels-Alder cycloadditions.

- Mitigation : Use high-pressure conditions or Lewis acid catalysts (e.g., AlCl₃) to enhance diene-dienophile interactions .

- Experimental Design : Compare reaction kinetics with/without substituents using calorimetry or in situ FTIR.

Key Evidence : Diels-Alder reactivity in trifluoromethoxy-substituted aromatics is sterically modulated .

Advanced: What stability concerns arise under varying storage conditions, and how can decomposition be prevented?

Methodological Answer:

- Degradation Pathways :

- Hydrolysis of chloropropyl to 3-hydroxypropyl in aqueous environments.

- Nitro group reduction under UV light.

- Stabilization Methods :

- Store under inert gas (Ar/N₂) at -20°C in amber vials.

- Add radical inhibitors (e.g., BHT) to prevent light-induced reactions.

Key Evidence : Gas-phase stability studies of trifluoromethoxy aromatics inform storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。